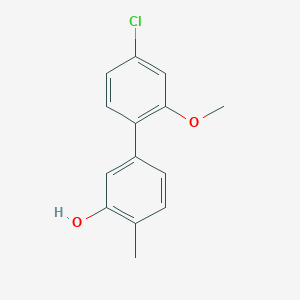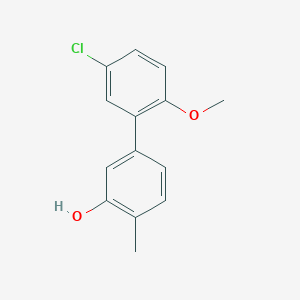
5-(5-Chloro-2-methoxyphenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Chloro-2-methoxyphenyl)-2-methylphenol, 95% (CMP 95) is a phenolic compound that is widely used in scientific research and laboratory experiments. It is an important component of many synthetic organic chemistry processes, and has been studied for its potential applications in a variety of fields. CMP 95 is a white crystalline solid that is highly soluble in water and organic solvents. It has a melting point of 114-116°C and a purity of 95%.
Aplicaciones Científicas De Investigación
CMP 95 has a variety of applications in scientific research. It has been studied for its potential to act as an inhibitor of enzymes and as a catalyst in organic reactions. It has also been used in the synthesis of pharmaceuticals, in the synthesis of polymers, and in the synthesis of materials for use in electronics.
Mecanismo De Acción
CMP 95 has been studied for its potential to act as an inhibitor of enzymes. It has been shown to inhibit the activity of enzymes such as cytochrome P450 and the enzymes involved in the metabolism of drugs. CMP 95 has also been studied for its potential to act as a catalyst in organic reactions. It has been shown to be an effective catalyst in the synthesis of pharmaceuticals, polymers, and materials for use in electronics.
Biochemical and Physiological Effects
CMP 95 has been studied for its potential to act as an inhibitor of enzymes. It has been shown to inhibit the activity of enzymes such as cytochrome P450 and the enzymes involved in the metabolism of drugs. CMP 95 has also been studied for its potential to act as a catalyst in organic reactions. It has been shown to be an effective catalyst in the synthesis of pharmaceuticals, polymers, and materials for use in electronics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMP 95 has several advantages for use in laboratory experiments. It is a highly soluble compound, and it is relatively inexpensive. It is also a versatile compound, and it can be used in a variety of reactions. However, CMP 95 also has some limitations. It is a toxic compound, and it can be difficult to handle in the laboratory. It is also a highly flammable compound, and it should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for the use of CMP 95 in scientific research and laboratory experiments. It could be used to synthesize more efficient pharmaceuticals, polymers, and materials for use in electronics. It could also be used to develop more effective inhibitors of enzymes, and to study the biochemical and physiological effects of CMP 95 on cells and organisms. Additionally, further research could be done to develop safer and more efficient methods for handling CMP 95 in the laboratory.
Métodos De Síntesis
CMP 95 can be synthesized using a variety of methods, including the Williamson ether synthesis, the Heck reaction, and the Suzuki coupling. The Williamson ether synthesis involves the reaction of an alkyl halide with an alcohol in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The Heck reaction involves the reaction of an alkyl halide with an alkene in the presence of a palladium catalyst. The Suzuki coupling involves the reaction of an alkyl halide with an aryl boronic acid in the presence of a palladium catalyst.
Propiedades
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-3-4-10(7-13(9)16)12-8-11(15)5-6-14(12)17-2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWNCCREIHKWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683939 |
Source


|
| Record name | 5'-Chloro-2'-methoxy-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261977-61-0 |
Source


|
| Record name | 5'-Chloro-2'-methoxy-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


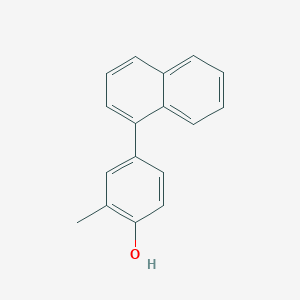
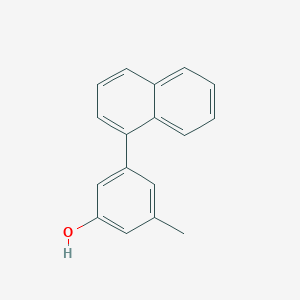
![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylphenol, 95%](/img/structure/B6371999.png)
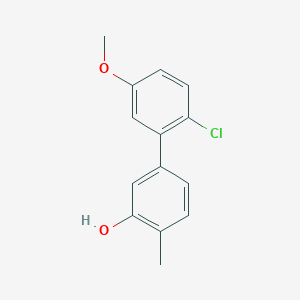

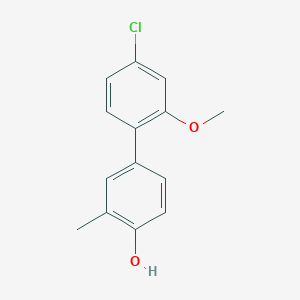


![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylphenol, 95%](/img/structure/B6372038.png)

